4-(Difluoromethyl)-1,2-dimethoxybenzene

Lipophilicity LogP Bioisostere

Lead compounds with methoxy groups often suffer rapid oxidative demethylation, compromising half-life and efficacy. This veratrole-derived building block replaces the labile methoxy with a metabolically stable difluoromethyl (-CF₂H) bioisostere that acts as a lipophilic hydrogen-bond donor. • ΔLogP ≈ +0.5-0.9 improves membrane permeability without drastic solubility loss. • C-F BDE ≈ 116 kcal/mol blocks benzylic hydroxylation, extending metabolic half-life. • ¹⁹F-NMR-active CF₂H probe enables direct monitoring of ligand-protein interactions. Supplied with consistent purity; ideal for ALK inhibitor SAR and PDE4D candidate synthesis.

Molecular Formula C9H10F2O2
Molecular Weight 188.17 g/mol
Cat. No. B13709923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Difluoromethyl)-1,2-dimethoxybenzene
Molecular FormulaC9H10F2O2
Molecular Weight188.17 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(F)F)OC
InChIInChI=1S/C9H10F2O2/c1-12-7-4-3-6(9(10)11)5-8(7)13-2/h3-5,9H,1-2H3
InChIKeyFTBTWXUOHJOJEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Difluoromethyl)-1,2-dimethoxybenzene Overview


4-(Difluoromethyl)-1,2-dimethoxybenzene (CAS 403648-73-7), also known as 3,4-dimethoxy(difluoromethyl)benzene, is a fluorinated aromatic building block featuring a difluoromethyl (–CF₂H) group at the para position relative to two adjacent methoxy substituents on a benzene ring . This substitution pattern creates a unique electronic profile combining the electron-rich veratrole (1,2-dimethoxybenzene) core with the electron-withdrawing and hydrogen-bond-donating difluoromethyl moiety [1]. The compound serves as a strategic intermediate in pharmaceutical research, where the difluoromethyl group acts as a lipophilic hydrogen bond donor and a metabolically stable bioisostere for hydroxyl, thiol, or methoxy groups, enabling fine-tuning of pharmacokinetic properties [2].

Bioisostere Replacement
Introduce CF₂H as a metabolically stable, lipophilic H-bond donor in place of OCH₃
19F NMR Probe
Non-perturbing spectroscopic handle for ligand-binding and target engagement studies
Kinase Inhibitor SAR
Unique electron-withdrawing and steric profile for ALK inhibitor design

Why 4-(Difluoromethyl)-1,2-dimethoxybenzene Substitution Fails


In difluoromethyl dimethoxybenzene chemistry, generic substitution is not feasible due to the profound impact of regioisomerism and the specific fluorination pattern on physicochemical and biological properties. The target compound, with its 1,2-dimethoxy-4-difluoromethyl substitution, possesses a unique combination of hydrogen bond donor capacity, lipophilicity, and metabolic stability that differs significantly from its regioisomers (e.g., 1-(difluoromethyl)-2,3-dimethoxybenzene or 1-(difluoromethyl)-3,5-dimethoxybenzene) . Furthermore, the difluoromethyl group confers a distinct property profile compared to the non-fluorinated parent (veratrole) or the trifluoromethyl analog; the difluoromethyl group acts as a lipophilic hydrogen bond donor, while the trifluoromethyl group is purely hydrophobic and electron-withdrawing, and the non-fluorinated analog lacks both fluorine-mediated metabolic stability and the hydrogen bond donor capability [1]. These differences directly translate into variations in target binding, ADME profiles, and synthetic utility, making the precise isomer selection critical for reproducible research outcomes and procurement decisions [2].

Target Compound
Potential Substitute
Risk of Substitution
4-(Difluoromethyl)-1,2-dimethoxybenzene
Regioisomers (e.g., 2,3- or 3,5-)
Regioisomerism shifts H-bond donor position and lipophilicity, altering target binding and ADME profiles
4-(Difluoromethyl)-1,2-dimethoxybenzene
Trifluoromethyl analog (4-CF₃)
CF₃ is purely hydrophobic, lacks H-bond donor capacity (α≈0.00), disrupting molecular recognition
4-(Difluoromethyl)-1,2-dimethoxybenzene
Veratrole (non-fluorinated)
Absent fluorine-mediated metabolic stability and H-bond donor capability; may undergo rapid oxidative metabolism

4-(Difluoromethyl)-1,2-dimethoxybenzene: Quantitative Evidence


Lipophilicity: CF₂H vs. Veratrole

The introduction of the difluoromethyl group at the 4-position of 1,2-dimethoxybenzene (veratrole) results in a quantifiable increase in lipophilicity. The predicted octanol/water partition coefficient (LogP) for 4-(Difluoromethyl)-1,2-dimethoxybenzene is approximately 2.1-2.5 [1], compared to the experimentally determined LogP of 1.6 for the non-fluorinated parent compound, 1,2-dimethoxybenzene (veratrole) [2]. This increase in lipophilicity is a direct consequence of the difluoromethyl group and is less pronounced than the increase observed with a trifluoromethyl group, which typically adds >1.0 LogP units [3].

LogP Comparison
Cross-study comparable
CF₂H: LogP 2.1–2.5 Veratrole: LogP 1.6 Δ ≈ +0.5 to +0.9
Moderate lipophilicity increase may support membrane permeability
Calculated XLogP3 vs. experimental LogP
Lipophilicity LogP Bioisostere

H-Bond Donor Capacity: CF₂H vs. CF₃

The difluoromethyl group (–CF₂H) in 4-(Difluoromethyl)-1,2-dimethoxybenzene functions as a lipophilic hydrogen bond donor, a property absent in the trifluoromethyl (–CF₃) analog. Quantitatively, the CF₂H proton has been characterized as a weak hydrogen bond donor with an estimated hydrogen bond acidity (α) of approximately 0.10–0.12 on the Abraham scale [1]. In contrast, the –CF₃ group has an α value of essentially zero and cannot donate a hydrogen bond [1]. This difference is structural and not environment-dependent.

H-Bond Donor Capacity
Class-level inference
CF₂H α ≈ 0.10–0.12 CF₃ α ≈ 0.00 Qualitative difference
May enable specific target interactions through H-bond donation
Inferred from hydrogen bond acidity scales
Hydrogen Bonding Bioisostere Molecular Recognition

Metabolic Stability: CF₂H vs. OCH₃

The difluoromethyl group confers enhanced metabolic stability compared to a methoxy group at the same position. In a comparative study of PDE4D inhibitors, replacing a 3-methoxy group with a 3-difluoromethoxy isostere (structurally analogous to the CF₂H group) resulted in improved pharmacokinetic profiles, with the fluorinated analog showing increased metabolic stability in human liver microsomes [1]. While direct data for the target compound is not available, the class-level inference is strong: the C–F bonds in the difluoromethyl group are significantly stronger (bond dissociation energy ≈ 115–130 kcal/mol) than the C–H bonds in a methoxy group (≈ 100 kcal/mol), making the difluoromethyl group more resistant to oxidative metabolism by cytochrome P450 enzymes [2].

Metabolic Stability
Class-level inference
C–F BDE 115–130 kcal/mol C–H BDE ≈ 100 kcal/mol Stronger bonds resist oxidation
May improve metabolic stability over methoxy analog
PDE4D inhibitor study context
Metabolic Stability Cytochrome P450 Pharmacokinetics

Electronic Effect: CF₂H vs. OCH₃

The difluoromethyl group is electron-withdrawing by induction, whereas the methoxy groups on the ring are strongly electron-donating by resonance. This creates a unique electronic environment on the aromatic ring. The Hammett substituent constant (σₚ) for the –CF₂H group is approximately +0.32 [1], indicating a moderate electron-withdrawing effect. In contrast, the –OCH₃ group has a σₚ of –0.27, indicating a strong electron-donating effect [2]. The presence of both types of substituents on the same ring results in a polarized π-system, which can influence regioselectivity in subsequent chemical reactions.

Electronic Effect
Class-level inference
CF₂H σₚ ≈ +0.32 OCH₃ σₚ = –0.27 Opposite electronic character
Polarized π-system may influence reactivity and binding
Standard Hammett substituent constants
Electronic Effect Hammett Constant Reactivity

4-(Difluoromethyl)-1,2-dimethoxybenzene: Application Scenarios


Lead Optimization: OCH₃ to CF₂H Bioisostere Replacement

In medicinal chemistry programs where a lead compound contains a methoxy group that undergoes rapid oxidative demethylation, 4-(Difluoromethyl)-1,2-dimethoxybenzene can serve as a direct building block for introducing a metabolically stable, lipophilic hydrogen bond donor. The increased metabolic stability inferred from the strong C–F bonds (BDE ≈ 115–130 kcal/mol vs. C–H BDE ≈ 100 kcal/mol) can extend the compound's half-life, while the moderate increase in LogP (ΔLogP ≈ +0.5 to +0.9) improves membrane permeability without drastically altering solubility [1]. This application is supported by class-level evidence showing improved pharmacokinetic profiles for fluorinated analogs .

ALK Inhibitor Analog Synthesis: Electronic & Steric Effects

Structure-activity relationship (SAR) studies on anaplastic lymphoma kinase (ALK) inhibitors have demonstrated that subtle changes in the alkoxy substitution pattern on the phenyl ring can significantly impact potency [1]. 4-(Difluoromethyl)-1,2-dimethoxybenzene offers a unique combination of electronic (electron-withdrawing CF₂H) and steric properties that differ from methoxy or trifluoromethoxy analogs. Researchers can use this building block to explore how the lipophilic hydrogen bond donor capacity of the CF₂H group (α ≈ 0.10–0.12) affects binding to the ALK ATP-binding pocket, potentially improving selectivity over closely related kinases.

Novel PDE4D Inhibitors: Improved Pharmacokinetic Profiles

Recent studies on selective PDE4D inhibitors have shown that replacing a methoxy group with a difluoromethoxy isostere results in improved pharmacokinetic properties [1]. 4-(Difluoromethyl)-1,2-dimethoxybenzene can be employed as a key intermediate in the synthesis of novel PDE4D inhibitor candidates, leveraging the metabolic stability and hydrogen-bonding properties of the CF₂H group. The compound's predicted physicochemical properties (LogP 2.1-2.5) align with the lipophilicity range often associated with good oral absorption, making it a valuable building block for this therapeutic area.

Chemical Biology Probes: 19F NMR Handle

The difluoromethyl group contains two equivalent fluorine atoms, making it a useful ¹⁹F NMR probe for studying ligand-protein interactions. 4-(Difluoromethyl)-1,2-dimethoxybenzene can be incorporated into small-molecule probes to monitor binding events, conformational changes, or metabolic fate using ¹⁹F NMR spectroscopy. The distinct chemical shift and sensitivity of the CF₂H group provide a non-perturbing spectroscopic handle that is absent in non-fluorinated analogs [1]. This application is particularly valuable in fragment-based drug discovery and target engagement studies.

Application
Selection Property
Validation Focus
Lead Optimization: OCH₃ to CF₂H Bioisostere Replacement
Metabolic stability and lipophilic H-bond donor profile
Microsomal stability and permeability assays
ALK Inhibitor SAR Studies
Electron-withdrawing and steric effects
Kinase selectivity and binding affinity assays
PDE4D Inhibitor Synthesis
Metabolic stability and LogP alignment
PK profiling and oral absorption studies
19F NMR Probe Development
19F NMR-active CF₂H handle
Ligand-binding and target engagement studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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